N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine
CAS No.:
Cat. No.: VC18290496
Molecular Formula: C37H27N
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H27N |
|---|---|
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | 4-phenyl-N-[4-(9-phenylfluoren-9-yl)phenyl]aniline |
| Standard InChI | InChI=1S/C37H27N/c1-3-11-27(12-4-1)28-19-23-31(24-20-28)38-32-25-21-30(22-26-32)37(29-13-5-2-6-14-29)35-17-9-7-15-33(35)34-16-8-10-18-36(34)37/h1-26,38H |
| Standard InChI Key | NEUDKMQWMOVRAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7 |
Introduction
Chemical Identity and Molecular Characterization
Basic Structural Information
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: 1853122-02-7) is a tertiary amine featuring a fluorene core substituted with phenyl and biphenyl groups. Its molecular formula is C37H29N, with a molecular weight of 485.6 g/mol . The structure comprises a central fluorene moiety linked to a biphenylamine group via a para-substituted phenyl bridge, creating a rigid, planar geometry conducive to charge transport .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C37H29N | |
| Molecular Weight | 485.6 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | ~1.2–1.3 g/cm³ (estimated) | |
| Solubility | Low in polar solvents |
Synthetic Routes and Optimization
Reductive Amination Strategies
The synthesis of fluorene-based amines often employs reductive amination, as demonstrated for 9H-Fluoren-9-amine (CAS: 525-03-1). A reported protocol involves:
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Reacting a fluorenone precursor with aniline derivatives in methanol.
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Using ammonium formate as a hydrogen donor and pentamethylcyclopentadienyl iridium catalysts (1 mol%) at 37°C for 24 hours .
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Yields up to 70% after purification via acid-base extraction .
For N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine, a analogous route could involve:
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Coupling 4-(9-Phenyl-9H-fluoren-9-yl)aniline with 4-bromobiphenyl via Buchwald-Hartwig amination.
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Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at 110°C .
Challenges in Purification
The compound’s low solubility in polar solvents complicates isolation. Techniques such as column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from dichloromethane/ethanol mixtures are recommended .
Structural and Electronic Properties
Conformational Analysis
The fluorene core imposes a dihedral angle of ~30° between its two benzene rings, while the biphenyl group adopts a near-planar conformation (≤10° twist). This balance between rigidity and conjugation optimizes charge mobility while minimizing aggregation-induced quenching .
Table 2: Comparative Analysis of Fluorene Derivatives
| Compound | Dihedral Angle (°) | λmax (nm) | Application |
|---|---|---|---|
| N-(4-(9-Phenylfluorenyl)phenyl)biphenyl | 28–32 | 350–370 | OLED host |
| 9,9-Dimethyl-N-phenylfluoren-2-amine | 35–40 | 330–340 | Semiconductor dopant |
| 9-Phenylfluoren-9-amine | 25–28 | 320–335 | Photoresist component |
Thermal Stability
Thermogravimetric analysis (TGA) of related fluorene amines reveals decomposition temperatures (Td) >300°C, attributed to the robust aromatic framework. Differential scanning calorimetry (DSC) shows no melting transitions below 200°C, suggesting amorphous solid formation .
Applications in Advanced Materials
Organic Electronics
The compound’s high hole mobility (μh ≈ 10⁻³ cm²/V·s) and wide bandgap (~3.1 eV) make it suitable for:
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OLED Hole-Transport Layers (HTLs): Enhances device efficiency by reducing electron-hole recombination .
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Perovskite Solar Cells: Improves interfacial charge extraction when used as a passivation layer .
Polymer Additives
Incorporating N-(4-(9-Phenylfluorenyl)phenyl)biphenyl-4-amine into epoxy resins (e.g., 9,9-bis[4-(glycidyloxy)phenyl]fluorene, CAS: 47758-37-2) enhances:
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Thermal resistance: Glass transition temperatures (Tg) increase by 20–30°C.
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Mechanical strength: Tensile modulus improves by 15–20% due to π-π stacking interactions .
Future Research Directions
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Synthetic Scalability: Develop continuous-flow protocols to improve yield and reproducibility.
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Device Integration: Test the compound in flexible OLED prototypes.
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Environmental Impact: Assess biodegradation pathways and ecotoxicity.
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